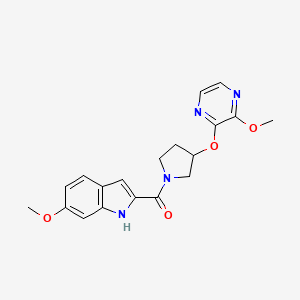

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWZYSHTGDHCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:

Formation of the Indole Derivative: : The initial step involves synthesizing the 6-methoxy-1H-indole derivative through reactions such as the Fischer indole synthesis.

Coupling with Pyrazine: : The next step is the attachment of the pyrazine moiety to the indole structure via etherification.

Addition of the Pyrrolidine Ring: : The final step involves introducing the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, solvent choice, and purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly on the methoxy groups, converting them into corresponding aldehydes or acids.

Reduction: : Reduction reactions can target the methanone group, converting it into an alcohol.

Substitution: : The aromatic rings (indole and pyrazine) can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituting Agents: : Halogenating agents, alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example:

Oxidation: : Conversion to carboxylic acids or aldehydes.

Reduction: : Formation of alcohols.

Substitution: : Derivatives with different functional groups attached to the indole or pyrazine rings.

Wissenschaftliche Forschungsanwendungen

Key Physical Properties

- Molecular Weight : 378.42 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide.

- Stability : Exhibits stability under various conditions, making it suitable for diverse applications.

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activities. For instance, studies have shown that certain indole compounds can induce cell cycle arrest in cancer cells, particularly in human colon cancer cell lines (HCT116). The mechanism involves:

- Cell Cycle Arrest : Compounds demonstrated selective cytotoxicity and induced arrest at the S and G2/M phases.

- Molecular Mechanisms : Alteration in the expression levels of tumor suppressors and oncogenes was observed, suggesting a direct interaction with tumor cell DNA similar to established chemotherapeutic agents like doxorubicin and cisplatin .

Antiviral and Antimicrobial Activities

Indole derivatives have also been recognized for their antiviral and antimicrobial properties. The specific interactions of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone with viral receptors or bacterial enzymes could provide avenues for therapeutic development against various pathogens.

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer effects of various indole derivatives demonstrated that compounds similar to (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibited potent activity against multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Mechanistic Insights

Another investigation provided mechanistic insights into how indole derivatives interact with cellular pathways involved in cancer progression. The study highlighted that these compounds could modulate gene expression related to apoptosis and cell proliferation, further supporting their potential as therapeutic agents .

Wirkmechanismus

The exact mechanism of action of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone depends on its application:

Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: : The compound can influence various biochemical pathways, potentially affecting cellular processes such as signaling or metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Target vs. The 3-methoxypyrazine substituent introduces stronger electron-withdrawing effects compared to the pyridinyl-isopropylamino group, affecting solubility and reactivity.

- Target vs. Bis-Pyrazole Thienothiophene : The absence of sulfur-containing heterocycles (e.g., thienothiophene) in the target simplifies synthesis but may reduce π-stacking capacity. Both share carbonyl groups, but the target’s methoxyindole likely enhances metabolic stability relative to the amino-pyrazole moieties in .

- Target vs. However, the target’s pyrrolidine-pyrazine linkage may offer better steric compatibility with flat binding pockets (e.g., ATP sites in kinases).

Physicochemical Properties

- Solubility: The target’s methoxy groups and pyrrolidine may enhance water solubility compared to the hydrophobic thienothiophene in but reduce it relative to the polar pyridinyl-isopropylamino group in .

- Thermal Stability : The target’s melting point is expected to be lower than the >300°C observed for , as rigid bis-heteroaromatic systems typically exhibit higher thermal stability.

Biologische Aktivität

The compound (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , with CAS number 1903870-08-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 351.4 g/mol . The structure includes an indole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1903870-08-5 |

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following points summarize key findings:

- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, particularly in melanoma and colorectal cancer models. For instance, it exhibited an IC50 value of approximately 200 nM against the HCT116 colorectal cancer cell line, indicating potent antiproliferative effects .

- Mechanisms of Action : The primary mechanism appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Variations in the indole and pyrrolidine structures significantly affect biological activity. For example, modifications at specific positions on the indole ring have been shown to enhance or diminish potency against cancer cells .

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Study on Melanoma Xenografts : In a murine model using A375 melanoma cells, administration of the compound resulted in a tumor growth inhibition rate of 73.9% without significant weight loss, demonstrating its therapeutic potential .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound led to an accumulation of cancer cells in the G2/M phase of the cell cycle, further supporting its role as a mitotic inhibitor .

Comparative Analysis

The following table compares the biological activity of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone with other known anticancer compounds:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (6-methoxy-indole) | 200 | Tubulin polymerization inhibitor |

| Colchicine | 7500 | Tubulin polymerization inhibitor |

| Combretastatin A-4 | 1100 | Tubulin polymerization inhibitor |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the indole and pyrrolidine rings, followed by coupling with the pyrazine moiety. Key steps include:

- Indole-pyrrolidine coupling : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the pyrrolidine ring to the indole core .

- Pyrazine introduction : Etherification or Mitsunobu reactions to link the 3-methoxypyrazine group to the pyrrolidine oxygen .

- Optimization : Critical parameters include temperature control (e.g., reflux in xylene for 25–30 hours), pH adjustments, and catalyst selection (e.g., chloranil for dehydrogenation) to avoid side reactions .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Contradictions may arise from tautomerism or impurities. Strategies include:

- Multi-technique cross-validation : Combine NMR, HRMS, and IR to cross-check functional groups .

- Isotopic labeling : Use N or C isotopes to trace ambiguous signals in heterocyclic systems .

- Dynamic NMR experiments : Assess rotational barriers in pyrrolidine rings to explain splitting patterns .

Advanced: What methodological approaches are used to investigate biological targets and mechanisms?

- In vitro assays : Screen for activity against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the indole moiety .

- Enzyme inhibition studies : Test interactions with kinases or cytochrome P450 isoforms using fluorescence polarization or microcalorimetry .

- Molecular docking : Predict binding affinities to targets like the 5-HT receptor using software such as AutoDock .

Basic: What safety and toxicity considerations are critical for handling this compound?

While specific toxicity data is unavailable, standard protocols include:

- In vitro cytotoxicity assays : Use MTT or LDH assays on human cell lines (e.g., HEK293) .

- In vivo acute toxicity : Dose escalation studies in rodent models to determine LD .

- Metabolic stability : Assess hepatic clearance using microsomal incubation .

Advanced: How do electronic effects of substituents influence reactivity and stability?

- Methoxy groups : Stabilize intermediates via resonance (e.g., in pyrazine) but may hinder nucleophilic attack due to steric effects .

- Pyrrolidine ring : Strain and conformation affect reactivity; substituents at position 3 can alter ring puckering and hydrogen bonding .

- Pyrazine moiety : Electron-withdrawing methoxy groups increase electrophilicity, facilitating SNAr reactions .

Advanced: What experimental designs optimize reaction yields and scalability?

- Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., xylene vs. DMF), and catalyst loading .

- Microwave-assisted synthesis : Reduces reaction time for steps requiring prolonged heating (e.g., pyrazine coupling) .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during multi-step syntheses .

Advanced: How can computational models predict metabolic pathways and degradation products?

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability and metabolic sites .

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites .

- Retro-synthetic analysis : Tools like Synthia identify labile bonds prone to hydrolysis or enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.